5-(Trifluoromethyl)piperidin-2-one
Overview
Description
5-(Trifluoromethyl)piperidin-2-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic trifluoromethylation of piperidin-2-one derivatives using reagents such as trifluoromethylsilane or sodium trifluoroacetate . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the nucleophilic attack.
Industrial Production Methods
In industrial settings, the production of 5-(Trifluoromethyl)piperidin-2-one may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(Trifluoromethyl)piperidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)piperidine: Similar in structure but lacks the oxo group.
5-(Trifluoromethyl)pyridine-2-one: Contains a pyridine ring instead of a piperidine ring.
Uniqueness
5-(Trifluoromethyl)piperidin-2-one is unique due to the presence of both the trifluoromethyl group and the piperidin-2-one ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
5-(Trifluoromethyl)piperidin-2-one is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The trifluoromethyl group enhances the lipophilicity, metabolic stability, and potency of drugs, making this compound a valuable subject for research.
The molecular formula of this compound is CHFNO, with a CAS number of 50549-24-1. Its structure features a piperidine ring with a carbonyl group and a trifluoromethyl substituent, which plays a crucial role in its biological activity.
The biological activity of this compound is attributed to its ability to modulate enzyme activity through competitive inhibition and allosteric interactions. The trifluoromethyl group is known to enhance binding affinity for various biological targets, including enzymes involved in metabolic pathways and receptors related to neurotransmission.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antiviral Activity : Studies have shown that derivatives of this compound exhibit potent antiviral properties against viruses such as H1N1 and HSV-1. For instance, specific analogs demonstrated IC values as low as 0.0022 µM against HSV-1, indicating strong antiviral potential .
- Anticancer Properties : The compound has been explored for its anticancer effects, particularly in targeting SR protein kinases (SRPKs), which are overexpressed in various cancers. Inhibition of SRPKs has been linked to apoptosis in cancer cells .
- Antimicrobial Effects : Various derivatives have shown antibacterial and antifungal activities, suggesting potential applications in treating infections .
Research Findings
A summary of key research findings regarding the biological activity of this compound is presented below:
Case Study 1: Antiviral Activity Assessment
In a study assessing the antiviral activity against influenza virus H1N1, compounds derived from this compound were tested on MDCK cells. The most effective compound showed an IC value of 0.0027 µM, indicating high potency and selectivity .
Case Study 2: Cancer Cell Apoptosis Induction
Research on the effects of SRPIN340, a derivative containing the trifluoromethyl piperidine structure, demonstrated significant cytotoxicity in leukemia cell lines. The study highlighted the ability of this compound to induce apoptosis through the modulation of SRPK activity, providing insights into its potential as a therapeutic agent for cancer treatment .
Properties
IUPAC Name |
5-(trifluoromethyl)piperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h4H,1-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKCLUZAQCBIII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585492 | |
Record name | 5-(Trifluoromethyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50549-24-1 | |
Record name | 5-(Trifluoromethyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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